

# Efficacy of Nb-001 in 22q11.2 Syndrome Models: A Comparative Guide

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## Compound of Interest

Compound Name: Nb-001

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This guide provides a comparative analysis of the efficacy of **Nb-001** (fasoracetam), a novel metabotropic glutamate receptor (mGluR) activator, with other therapeutic alternatives for the treatment of neuropsychiatric symptoms associated with 22q11.2 deletion syndrome (22q11DS). The information is compiled from available clinical and preclinical data to support research and development efforts in this area.

## Nb-001 (Fasoracetam): A Novel mGluR Activator

**Nb-001**, also known as fasoracetam, is a small molecule that acts as a non-stimulant activator of multiple metabotropic glutamate receptors.<sup>[1]</sup> Developed by Nobias Therapeutics, it is being investigated for its potential to treat neuropsychiatric symptoms such as anxiety, attention-deficit/hyperactivity disorder (ADHD), and autism spectrum disorder (ASD) in individuals with 22q11.2 deletion syndrome.<sup>[1][2]</sup> The proposed mechanism of action involves the modulation of glutamatergic, GABAergic, and cholinergic systems.<sup>[3][4][5][6][7]</sup> The FDA has granted **Nb-001** Rare Pediatric Disease and Orphan Drug Designations for the treatment of 22q11.2 deletion syndrome.<sup>[8]</sup>

## Clinical Efficacy of Nb-001

A Phase 2, randomized, double-blind, placebo-controlled crossover trial was conducted to evaluate the safety and efficacy of **Nb-001** in children and adolescents (ages 6-17) with 22q11DS.<sup>[2][9][10]</sup> The trial's primary endpoint was safety and tolerability, which was met.<sup>[2]</sup>

The key secondary endpoint was the assessment of efficacy using the Clinical Global Impression-Improvement (CGI-I) scale.[\[2\]](#)

Table 1: Phase 2 Clinical Trial Results for **Nb-001** in 22q11.2 Deletion Syndrome[\[2\]](#)

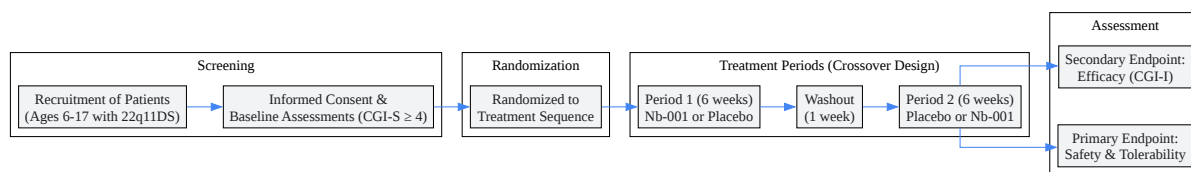
Metric	Nb-001 Treatment Period	Placebo Period	Difference (Delta)	p-value
Least Squares Mean CGI-I Score	3.34 (SE: 0.15)	3.69 (SE: 0.15)	-0.36 (SE: 0.20)	0.07

Lower CGI-I scores indicate greater improvement.

While the trial was not powered for statistical significance on efficacy endpoints, the results showed a positive trend towards improvement with **Nb-001** treatment.[\[2\]](#) The number of patients responding to treatment was reported to be 1.4 to 1.7 times higher with **Nb-001** compared to placebo.[\[2\]](#)

## Experimental Protocol: Nb-001 Phase 2 Clinical Trial

- Study Design: A multi-center, randomized, placebo-controlled crossover trial.[\[2\]](#)[\[11\]](#)[\[12\]](#)
- Participants: Children and adolescents aged 6 to 17 years with a confirmed 22q11.2 deletion and a Clinical Global Impression-Severity (CGI-S) score of  $\geq 4$ .[\[2\]](#)[\[12\]](#)
- Intervention: Participants received two 6-week treatment periods, one with **Nb-001** and one with placebo, separated by a 1-week washout period.[\[2\]](#)[\[10\]](#)
- Primary Outcome: Safety and tolerability of **Nb-001**.[\[2\]](#)
- Secondary Outcome: Efficacy assessed by the Clinical Global Impression-Improvement (CGI-I) scale.[\[2\]](#)



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### Nb-001 Phase 2 Clinical Trial Workflow.

## Alternative Therapeutic Approaches

Currently, there are no FDA-approved treatments specifically for the neuropsychiatric symptoms of 22q11.2 deletion syndrome.[1] However, existing medications for symptoms like psychosis, anxiety, and mood disorders are used off-label.

### Antipsychotics

Antipsychotic medications are often prescribed for individuals with 22q11DS who experience psychosis. However, their effectiveness and safety in this specific population are not well-established, and there is a risk of side effects such as seizures.[13][14] Some studies suggest that quetiapine and olanzapine may be effective, while risperidone might be less so.[13]

### Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRIs are used to treat anxiety and mood disorders in individuals with 22q11DS. A retrospective study investigated the long-term effects of early SSRI treatment on cognition and brain development in this population.

Table 2: Longitudinal IQ Changes in 22q11DS Individuals Treated with SSRIs[15][16]

Group	Baseline Full-Scale IQ (Mean)	Follow-up Full-Scale IQ (Mean)	Change in IQ
SSRI-Treated	~80	~85	Increase
Untreated (with psychotic symptoms)	~82	~78	Decrease
Untreated (without psychiatric disorders)	~85	~85	Stable

Data are approximate, based on graphical representations in the source.

The study found that individuals treated with SSRIs showed an increase in IQ scores over time, while those with psychotic symptoms who were not treated with SSRIs experienced a decline.

[\[15\]](#)[\[16\]](#)

## Preclinical Advancements: Rapamycin Analog CCI-779

A study in the Df1/+ mouse model of 22q11.2DS, which exhibits phenotypes relevant to both schizophrenia and Parkinson's disease, investigated the efficacy of the rapamycin analog CCI-779.

Table 3: Efficacy of CCI-779 in a 22q11.2DS Mouse Model (Df1/+)

Phenotype	Df1/+ Mice (Untreated)	Df1/+ Mice (CCI-779 Treated)	Outcome
Motor Coordination (Rotarod Test)	Deficits observed	Ameliorated	Improvement
Sensorimotor Gating (Prepulse Inhibition)	Deficits observed	Ameliorated	Improvement
Response to Psychostimulant (MK-801)	Exacerbated response	Ameliorated	Improvement

This preclinical study suggests that targeting the mTOR pathway with compounds like CCI-779 could be a promising therapeutic strategy for some of the neurological deficits in 22q11.2DS.

## Comparative Summary and Future Directions

Direct comparative efficacy studies between **Nb-001** and other treatments in the 22q11.2DS population are currently unavailable. The existing data comes from studies with different designs, making direct comparisons challenging.

- **Nb-001** has shown promising trends in a randomized controlled trial specifically in the pediatric 22q11DS population, with a favorable safety profile.[\[2\]](#)
- Antipsychotics and SSRIs are used based on clinical judgment for specific symptoms, with some evidence of effectiveness but also with noted side effects and tolerability issues.[\[13\]](#)  
[\[14\]](#)[\[17\]](#)[\[18\]](#)
- Preclinical models suggest other pathways, such as mTOR signaling, may be viable therapeutic targets.

Future research, including head-to-head clinical trials and further preclinical investigations in 22q11.2DS models, is necessary to establish a clearer picture of the comparative efficacy and safety of these different therapeutic approaches.

## Signaling Pathways and Mechanisms

**Nb-001's** Multi-System Mechanism of Action.

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- To cite this document: BenchChem. [Efficacy of Nb-001 in 22q11.2 Syndrome Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676976#validating-the-efficacy-of-nb-001-in-22q11-2-syndrome-models]

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